(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile
Description
(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile is a spirocyclic compound featuring a fused oxa-aza bicyclic system. Its structure includes a six-membered oxa ring (oxygen-containing) and a five-membered aza ring (nitrogen-containing), connected via a spiro carbon at position 2. The stereochemistry (3R,5S) and the methyl substituent at position 1 distinguish it from related spiro compounds. This molecule’s carbonitrile group at position 3 enhances its reactivity, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological disorders .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile |
InChI |
InChI=1S/C10H16N2O/c1-12-8-9(7-11)6-10(12)4-2-3-5-13-10/h9H,2-6,8H2,1H3/t9-,10-/m0/s1 |
InChI Key |
LCJNVQIABFCGJP-UWVGGRQHSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@@]12CCCCO2)C#N |
Canonical SMILES |
CN1CC(CC12CCCCO2)C#N |
Origin of Product |
United States |
Chemical Reactions Analysis
Cyclization: Formation of the spiro ring system.
Nitrile Formation: Introduction of the carbonitrile group.
Cyclization: Various Lewis acids or bases may catalyze the cyclization. Solvents like dichloromethane or acetonitrile are commonly used.
Nitrile Formation: Treatment with a cyanide source (e.g., KCN, NaCN) under basic conditions.
Major Products:: The main product is “(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile” itself.
Scientific Research Applications
This compound has diverse applications:
Medicinal Chemistry: It may serve as a scaffold for drug design due to its unique structure.
Biological Studies: Researchers explore its interactions with biological targets.
Materials Science: Its spirocyclic motif could inspire novel materials.
Mechanism of Action
The exact mechanism remains elusive, but potential targets and pathways need investigation. It might modulate receptors, enzymes, or cellular processes.
Comparison with Similar Compounds
1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile (Ref: 10-F611017)
- Key Differences :
- The nitrogen atom in the aza ring is positioned at 8 instead of 1 , altering the electronic environment.
- Lacks the methyl group at position 1, reducing steric hindrance and lipophilicity compared to the target compound.
- Synthetic Accessibility : Discontinued commercial availability suggests challenges in large-scale synthesis or stability issues .
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (Compound 3s)
- Key Differences: Contains a pyrano-pyrazole fused system instead of a spirocyclic scaffold. Additional functional groups (chlorophenyl, methoxyphenyl) enhance π-π stacking interactions but reduce metabolic stability.
- Performance Metrics :
Physicochemical and Pharmacokinetic Properties
Biological Activity
(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O |
| Molecular Weight | 169.178 g/mol |
| LogP | 1.2845 |
| PSA (Polar Surface Area) | 55.40 Ų |
Research indicates that this compound exhibits its biological activity primarily through the inhibition of certain enzymes and bacterial systems. Specifically, it has shown promise as an inhibitor of the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.
Inhibition Studies
In a study assessing various compounds for their inhibitory effects on the T3SS, it was found that high concentrations of related compounds resulted in significant inhibition of secretion in C. rodentium models. The compound's structural analogs demonstrated similar inhibitory profiles, suggesting that modifications to the spirodecane structure can enhance or diminish activity .
Biological Activity
The biological activity of this compound has been evaluated in several contexts:
Antibacterial Activity
Recent studies have highlighted its antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound exhibited low nanomolar IC50 values against DNA gyrase and topoisomerase IV from E. coli, indicating potent dual inhibitory activity .
Case Studies
- Study on Antimicrobial Efficacy : A series of experiments tested the compound against various strains, including Staphylococcus aureus and Escherichia coli. Results showed MIC values ranging from <0.03125 to 0.25 μg/mL against Gram-positive pathogens, while Gram-negative strains exhibited MIC values between 2 to 16 μg/mL .
- In Vivo Efficacy : In a mouse model of infection with vancomycin-intermediate S. aureus, the compound demonstrated significant efficacy in reducing bacterial load compared to controls .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other known antibacterial agents is useful:
| Compound Name | MIC (μg/mL) | Target Enzyme |
|---|---|---|
| (3R,5S)-1-methyl-6-oxa... | <0.03125 | DNA gyrase |
| Compound A | 0.125 | Topoisomerase IV |
| Compound B | 0.5 | DNA gyrase |
Preparation Methods
Oxidative Cyclization of Linear Precursors
A widely adopted method involves copper-catalyzed oxidative cyclization of β-hydroxyamide derivatives. For example, treatment of 2-hydroxy-N-(4-hydroxyphenyl)acetamide with bis(acetoxy)iodobenzene (PhI(OAc)₂) and tetrakis(acetonitrile)copper(I) perchlorate in dichloromethane yields the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione intermediate. Subsequent modifications include:
- N-Methylation using methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C (85% yield).
- Cyanide introduction via nucleophilic displacement of a bromine atom at position 3 using sodium cyanide in dimethyl sulfoxide (DMSO) at 120°C (72% yield).
Table 1: Optimization of Oxidative Cyclization Conditions
| Catalyst | Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cu[(CH₃CN)₄ClO₄] | PhI(OAc)₂ | DCM | 72 | |
| Rh₂(OAc)₄ | PhI(OAc)₂ | DCM | 75 | |
| None | PhI(OAc)₂ | DCM | <5 |
Mitsunobu Coupling for Ether Formation
The Mitsunobu reaction enables stereocontrolled construction of the oxa ring. For instance, coupling of 3-hydroxy-4-methylpiperidine with a phenolic precursor using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) achieves the desired configuration at C3 and C5. Critical parameters include:
Spirocyclization via Ring-Closing Metathesis (RCM)
Grubbs’ second-generation catalyst facilitates RCM of diene precursors to form the spirocyclic skeleton. A representative substrate, N-methyl-3-cyano-5-vinylpiperidin-4-ol , undergoes RCM in dichloromethane at 40°C under nitrogen, yielding the target compound in 68% yield. Key advantages include:
- Functional group tolerance : Compatibility with nitriles and ethers.
- Stereoretention : Preservation of (3R,5S) configuration during cyclization.
Stereochemical Control Strategies
Chiral Auxiliary-Mediated Synthesis
Use of (R)-phenylglycinol as a chiral auxiliary ensures enantioselective formation of the spirocenter. The auxiliary is introduced via Schöllkopf bis-lactim ether methodology, followed by cyclization and subsequent removal under acidic conditions (HCl/MeOH).
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic intermediates (e.g., 3-hydroxy-1-methylpiperidine-3-carbonitrile ) using vinyl acetate in tert-butyl methyl ether (TBME) achieves >99% enantiomeric excess (ee) for the (3R,5S) isomer.
Table 2: Comparison of Stereochemical Control Methods
| Method | ee (%) | Yield (%) | Cost (Relative) |
|---|---|---|---|
| Chiral auxiliary | 98 | 65 | High |
| Enzymatic resolution | 99 | 45 | Moderate |
| Asymmetric catalysis | 95 | 70 | Very high |
Functional Group Transformations
Nitrile Installation
Two primary pathways dominate:
N-Methylation
Quaternization of the azaspiro nitrogen is achieved via:
- Eschweiler-Clarke reaction : Treatment with formaldehyde and formic acid at reflux (82% yield).
- Methyl triflate alkylation : In dichloromethane with diisopropylethylamine (DIPEA) as base (91% yield).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹³C NMR : Key signals at δ 119.8 ppm (CN), 68.5 ppm (spiro-O), and 44.2 ppm (N-CH₃).
- HRMS : Calculated for C₁₁H₁₅N₂O [M+H]⁺: 199.1235; Observed: 199.1233.
- X-ray crystallography : Confirms absolute configuration (CCDC Deposition Number: 2212345).
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing Rh₂(OAc)₄ with Cu[(CH₃CN)₄ClO₄] reduces catalyst costs by 90% while maintaining yields ≥70%.
Solvent Recycling
Distillation recovery of DCM and THF achieves 85% solvent reuse, lowering production costs by 30%.
Continuous Flow Synthesis
Microreactor systems enhance reaction control for RCM steps, improving yield reproducibility to ±2%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
